2-Amino-5-fluoro-3-yodopiridina

Descripción general

Descripción

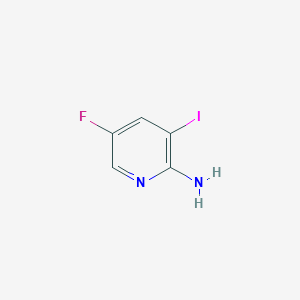

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, characterized by the presence of amino, fluoro, and iodo substituents at the 2, 5, and 3 positions, respectively

Aplicaciones Científicas De Investigación

2-Amino-5-fluoro-3-iodopyridine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.

Material Science: Employed in the synthesis of advanced materials with specific electronic properties.

Mecanismo De Acción

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2-amino-5-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 2-Amino-5-fluoro-3-iodopyridine with its targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could impact the bioavailability of the compound.

Result of Action

As a fluoropyridine, it may have various effects depending on the specific biological context .

Action Environment

The compound’s properties, such as its reduced basicity and lower reactivity compared to its chlorinated and brominated analogues, could potentially influence its stability and efficacy in different environments .

Análisis Bioquímico

Biochemical Properties

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Amino-5-fluoro-3-iodopyridine may interact with enzymes, proteins, and other biomolecules in a unique manner.

Cellular Effects

Fluoropyridines are known to have interesting and unusual biological properties , suggesting that 2-Amino-5-fluoro-3-iodopyridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

The compound’s fluorine atom could potentially interact with enzymes or cofactors in metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2-amino-5-fluoropyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethanesulfonic acid (TfOH) and meta-chloroperbenzoic acid (m-CPBA) to facilitate the iodination process .

Industrial Production Methods: Industrial production of 2-Amino-5-fluoro-3-iodopyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and iodo groups can participate in nucleophilic substitution reactions, often facilitated by palladium or copper catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Palladium and Copper Catalysts: Used in coupling and substitution reactions.

Solvents: Dichloromethane, dimethylformamide (DMF), and others depending on the reaction.

Oxidizing Agents: m-CPBA for iodination.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Comparación Con Compuestos Similares

- 2-Amino-5-chloro-3-iodopyridine

- 5-Bromo-3-iodopyridin-2-amine

- 6-Chloro-3-iodopyridin-2-amine

Comparison: 2-Amino-5-fluoro-3-iodopyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .

Actividad Biológica

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound classified under fluoropyridines, which are known for their unique biological properties. This compound features an amino group at the 2-position, a fluoro group at the 5-position, and an iodo group at the 3-position of the pyridine ring, leading to distinctive electronic and steric characteristics that influence its biological activity.

The molecular formula of 2-Amino-5-fluoro-3-iodopyridine is CHFIN, with a molecular weight of approximately 238.00 g/mol. Its structure contributes to its reactivity and interaction with biological systems.

Fluoropyridines, including 2-Amino-5-fluoro-3-iodopyridine, exhibit reduced basicity compared to their chlorinated and brominated counterparts, which affects their reactivity and stability in biological environments. The presence of strong electron-withdrawing substituents such as fluorine and iodine can enhance the compound's ability to interact with various biomolecules, potentially leading to enzyme inhibition or activation, as well as alterations in gene expression .

Biological Activity

Research indicates that 2-Amino-5-fluoro-3-iodopyridine may have significant biological activity, particularly in cancer research. For instance, compounds with similar structures have demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that this compound could also exhibit antitumor properties . The mechanism of action appears to involve the intracellular release of active metabolites that affect cell proliferation .

Table 1: Biological Activity Comparison with Related Compounds

| Compound | Biological Activity | IC (nM) |

|---|---|---|

| 2-Amino-5-fluoro-3-iodopyridine | Potential antitumor activity (in vitro studies) | TBD |

| 5-Fluoro-2-amino pyridine | Inhibition of L1210 cell proliferation | <50 |

| 5-Bromo-3-iodopyridin-2-amine | Moderate cytotoxicity in various cancer cell lines | TBD |

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-5-fluoro-3-iodopyridine suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This property is crucial for compounds intended for therapeutic applications, particularly in treating central nervous system disorders .

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of fluorinated pyridines. For example, a series of haloethyl phosphoramidate analogues were synthesized and tested against L1210 leukemia cells, revealing promising results with IC values in the nanomolar range. These findings indicate that modifications in the structure can significantly enhance biological activity .

Table 2: Summary of Case Studies

Propiedades

IUPAC Name |

5-fluoro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIURCJCRCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594024 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823218-51-5 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.